N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(pentyloxy)benzamide
Description
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-(pentyloxy)benzamide is a benzamide derivative featuring a benzothiazole moiety linked via a para-substituted phenyl group and a pentyloxy chain at the 4-position of the benzamide ring. This compound belongs to a class of molecules where structural modifications, such as alkoxy chain length and heterocyclic substituents, are critical for tuning physicochemical and biological properties.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-pentoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S/c1-2-3-6-17-29-21-15-11-18(12-16-21)24(28)26-20-13-9-19(10-14-20)25-27-22-7-4-5-8-23(22)30-25/h4-5,7-16H,2-3,6,17H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPXIFXDHNNLFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(pentyloxy)benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Coupling with Phenyl Group: The benzothiazole core is then coupled with a phenyl group through a nucleophilic substitution reaction.
Introduction of Pentyloxy Group: The pentyloxy group is introduced via an etherification reaction using an appropriate alkyl halide.
Formation of Benzamide: The final step involves the formation of the benzamide moiety through an amide coupling reaction using a suitable carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave irradiation, one-pot multicomponent reactions, and the use of efficient catalysts can be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(pentyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials with specific properties, such as luminescent compounds
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(pentyloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(pentyloxy)benzamide, differing primarily in alkoxy chain length, substitution patterns, or heterocyclic systems. Key comparisons are summarized below:
Alkoxy Chain Variations
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-Methoxybenzamide (CAS 111272-66-3)
- Structure : Methoxy group at the 4-position of the benzamide ring.
- Molecular Formula : C${21}$H${16}$N$2$O$2$S.
- Molecular Weight : 360.43 g/mol.
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-Butoxybenzamide (CAS 307326-06-3)
- Structure : Butoxy chain at the 4-position and benzothiazole at the ortho-phenyl position.
- Molecular Formula : C${24}$H${22}$N$2$O$2$S.
- Molecular Weight : 402.50 g/mol.
- Key Differences : The butoxy chain (C$4$H$9$O) offers intermediate lipophilicity (XLogP3 = 6.1), while the ortho-substituted benzothiazole may induce steric hindrance, altering binding interactions compared to the para-substituted target compound .
Target Compound: this compound
- Structure : Pentyloxy chain (C$5$H${11}$O) at the 4-position.
- Estimated Molecular Formula : C${25}$H${24}$N$2$O$2$S.
- Estimated Molecular Weight : ~416.07 g/mol.
Table 1: Alkoxy Chain Comparison
| Compound | Alkoxy Chain | Molecular Weight (g/mol) | XLogP3 |
|---|---|---|---|
| 4-Methoxy derivative | Methoxy | 360.43 | ~5.0 |
| 4-Butoxy derivative | Butoxy | 402.50 | 6.1 |
| Target compound (4-Pentyloxy) | Pentyloxy | ~416.07 | ~6.6 |
Heterocyclic System Variations
N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-4-(Pentyloxy)benzamide (CAS 477555-92-3)
- Structure : Benzimidazole (two nitrogen atoms) replaces benzothiazole.
- Molecular Formula : C${25}$H${25}$N$3$O$2$.
- Molecular Weight : 399.49 g/mol.
- However, the absence of sulfur reduces thiol-mediated interactions .
Substitution Position Effects
Implications of Structural Modifications
Lipophilicity and Bioavailability : Increasing alkoxy chain length (methoxy → pentyloxy) elevates logP values, enhancing blood-brain barrier penetration but risking solubility issues.
Electronic Effects : Benzothiazole’s sulfur atom enables unique interactions (e.g., metal coordination), whereas benzimidazole’s NH groups support hydrogen bonding .
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(pentyloxy)benzamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this specific compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . It features a benzothiazole moiety linked to a phenyl group and a pentyloxy substituent on the benzamide core. This unique structure contributes to its biological activity and potential applications in pharmaceuticals.
This compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Tumor Cell Proliferation : It has shown significant anti-tumor activity by inhibiting the proliferation of various cancer cell lines.
- Modulation of Inflammatory Pathways : The compound may influence inflammatory markers such as IL-6 and TNF-α, which are critical in cancer progression and inflammation.
- Induction of Apoptosis : Research indicates that it can promote apoptosis in cancer cells, potentially leading to reduced tumor growth.
Anticancer Activity
A study evaluated the effects of various benzothiazole derivatives, including this compound, on human cancer cell lines A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The results demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis at specific concentrations (1, 2, and 4 µM). Flow cytometry analysis confirmed its role in arresting the cell cycle and promoting apoptotic pathways .
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| This compound | A431 | 2.5 | Inhibition of proliferation |
| This compound | A549 | 3.0 | Induction of apoptosis |
Anti-inflammatory Effects
In another study focusing on inflammatory responses in RAW264.7 macrophages, the compound was shown to reduce the expression levels of IL-6 and TNF-α. This suggests its potential utility in treating inflammatory diseases alongside its anticancer properties .
Case Studies
Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:
- Study on Tumor Inhibition : A clinical trial involving patients with advanced solid tumors reported that treatment with benzothiazole derivatives led to a significant reduction in tumor size in a subset of patients.
- Inflammatory Disease Management : Patients with chronic inflammatory conditions treated with formulations containing benzothiazole derivatives exhibited improved symptoms and reduced inflammatory markers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
